1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane
Overview
Description
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane is an organic peroxide compound with the molecular formula C18H36O4 and a molecular weight of 316.5 g/mol. This compound is known for its application as a radical initiator in polymerization processes and as a cross-linking agent in the production of various polymers and elastomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane typically involves the reaction of cyclohexanone with tert-amyl hydroperoxide in the presence of an acid catalyst. The reaction proceeds through the formation of a hydroperoxide intermediate, which then undergoes a peroxidation reaction to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled temperature and pressure conditions. The process involves continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane undergoes various chemical reactions, including:
Decomposition: The compound decomposes to form free radicals, which can initiate polymerization reactions.
Oxidation: It can undergo oxidation reactions to form corresponding alcohols and ketones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Decomposition: Typically occurs at elevated temperatures (above 100°C) or in the presence of a catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Decomposition: Forms free radicals, which can further react to form polymers.
Oxidation: Forms alcohols and ketones.
Reduction: Forms corresponding alcohols.
Scientific Research Applications
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane has several scientific research applications, including:
Polymer Chemistry: Used as a radical initiator in the polymerization of monomers to form polymers.
Material Science: Employed as a cross-linking agent in the production of elastomers and other polymeric materials.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industrial Applications: Used in the production of various industrial products, including adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s ability to generate free radicals makes it an effective initiator and cross-linking agent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(tert-butylperoxy)cyclohexane
- 1,1-Bis(tert-amylperoxy)cyclohexane
- 1,1-Bis(tert-butylperoxy)cyclododecane
Uniqueness
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to generate free radicals at relatively lower temperatures makes it a preferred choice in certain polymerization and cross-linking applications.
Properties
IUPAC Name |
1,1-bis(2-methylpentan-2-ylperoxy)cyclohexane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O4/c1-7-12-16(3,4)19-21-18(14-10-9-11-15-18)22-20-17(5,6)13-8-2/h7-15H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQCFYPTKHCPGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)OOC1(CCCCC1)OOC(C)(C)CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561826 | |
Record name | 1,1-Bis[(2-methylpentan-2-yl)peroxy]cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22743-71-1 | |
Record name | 1,1-Bis[(2-methylpentan-2-yl)peroxy]cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.